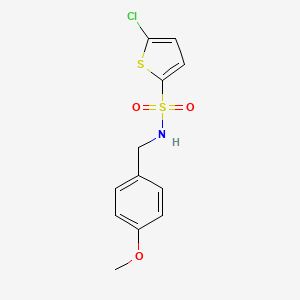![molecular formula C14H10ClN3O3S B5849680 N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5849680.png)
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as FC04, is a novel compound that has attracted the attention of researchers due to its potential therapeutic properties.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is not fully understood. However, it has been proposed that N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide exerts its anticancer activity by inducing apoptosis in cancer cells. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to activate caspase-3, which is a key enzyme involved in the apoptotic pathway. Additionally, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to inhibit the Akt signaling pathway, which is known to promote cell survival and proliferation. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been found to increase the levels of glutathione (GSH), which is an antioxidant that plays a key role in protecting cells from oxidative damage. Additionally, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
One of the advantages of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is its broad spectrum of activity. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs. Additionally, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is its poor solubility, which could limit its bioavailability and efficacy.
未来方向
There are several future directions for the research of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One direction is the development of new derivatives of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide with improved solubility and efficacy. Another direction is the investigation of the potential of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide as a combination therapy with other drugs. Additionally, the mechanism of action of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide needs to be further elucidated to fully understand its therapeutic properties. Finally, the in vivo efficacy and toxicity of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a novel compound with potential therapeutic properties. Its synthesis method has been optimized to achieve high yields and purity. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Its mechanism of action involves the induction of apoptosis in cancer cells, inhibition of the Akt signaling pathway, and inhibition of topoisomerase II activity. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress and inflammation. One of the advantages of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is its broad spectrum of activity, but one of the limitations is its poor solubility. There are several future directions for the research of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, including the development of new derivatives, investigation of its potential as a combination therapy, and evaluation of its in vivo efficacy and toxicity.
合成方法
The synthesis of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide involves the reaction of 3-chloroaniline with 2-mercaptobenzothiazole in the presence of potassium carbonate to form the intermediate product. This intermediate product is then reacted with furfural and hydrazine hydrate to yield N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The synthesis of N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been optimized to achieve high yields and purity.
科学研究应用
N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit antioxidant activity, which could be beneficial in the treatment of various diseases.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-3-1-4-10(7-9)16-12(19)8-22-14-18-17-13(21-14)11-5-2-6-20-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQRPTKBDWQHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5849635.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5849648.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5849650.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5849662.png)





![N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5849703.png)